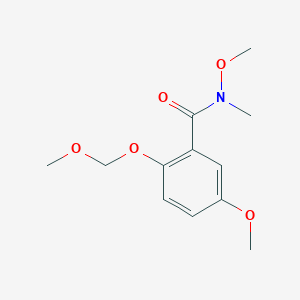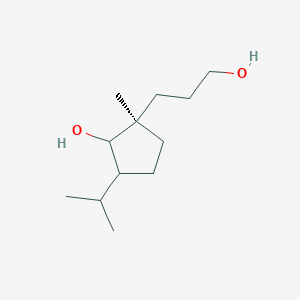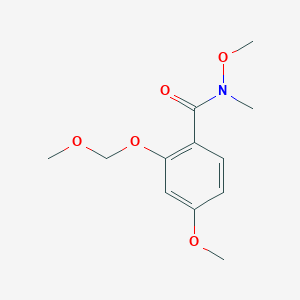![molecular formula C14H10N2O2S B14187174 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol CAS No. 847795-55-5](/img/structure/B14187174.png)
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol is an organic compound that features a benzene ring substituted with an amino group, a nitro group, an ethynyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro and amino groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-methanol: Contains a methanol group instead of a thiol group.
Uniqueness
4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring thiol-specific interactions.
Propiedades
Número CAS |
847795-55-5 |
|---|---|
Fórmula molecular |
C14H10N2O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
4-[2-(2-amino-5-nitrophenyl)ethynyl]benzenethiol |
InChI |
InChI=1S/C14H10N2O2S/c15-14-8-5-12(16(17)18)9-11(14)4-1-10-2-6-13(19)7-3-10/h2-3,5-9,19H,15H2 |
Clave InChI |
DNHVMYVMJGMLCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)[N+](=O)[O-])N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)


![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

